Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a pyridine ring and a tetrahydropyran ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of pyridine-4-carboxaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the pyridine ring to piperidine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)amine
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanol
- Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)carboxamide
Uniqueness
Pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring connected via a methanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
oxan-4-yl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-2,5-6,10-11H,3-4,7-8,12H2 |
InChI Key |
PHPCZKXXBSAOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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